molecular formula C13H11N3O4S B2686373 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 895648-74-5

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2686373
M. Wt: 305.31
InChI Key: QMABFLJXPVOIRB-UHFFFAOYSA-N
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Description

The compound “3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound. The benzothiadiazine core is substituted with a 3-nitrophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiadiazine ring and the introduction of the 3-nitrophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, which is a type of heterocyclic compound. This ring is likely to have aromatic character, contributing to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Transformations

The synthesis of benzothiadiazine derivatives involves innovative chemical processes that allow for the manipulation of molecular structures to achieve compounds with desired properties. For instance, Fülöpová et al. (2015) describe an efficient synthesis method for 4H-benzo[b][1,4]thiadiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions. This process showcases the ability to create pharmacologically relevant derivatives from readily available materials, highlighting the compound's versatility in chemical synthesis and potential for diverse applications (Fülöpová et al., 2015).

Potential Applications

The applications of benzothiadiazine 1,1-dioxides extend beyond their initial pharmacological interest. Research into these compounds explores their utility in various domains, including medicinal chemistry, where they serve as scaffolds for developing new therapeutic agents. For example, Yang et al. (2015) synthesized novel nitro-benzothiadiazine 1,1-dioxide derivatives and tested them as inhibitors against aldose reductase, with some showing significant activity. This indicates the potential of benzothiadiazine derivatives in addressing conditions related to enzyme dysregulation (Yang et al., 2015).

Future Directions

The study of this compound could be an interesting area of research, particularly if it shows biological activity. Future work could involve studying its synthesis, properties, and potential applications .

properties

IUPAC Name

3-(3-nitrophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)21(19,20)15-13/h1-8,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABFLJXPVOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

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